Ethyl indoline-6-carboxylate

Medicinal Chemistry Regioisomerism Physicochemical Characterization

SAR programs targeting metabolic disorders require the correct indoline regioisomer. The 6-carboxylate substitution is a documented pharmacophoric requirement-2-carboxylate analogs lack activity. • Regioisomer specificity: 6-position ethyl ester is patent-preferred for hypolipidaemic/anti-diabetic targets; 2-isomer yields confounding results. • Physicochemical identity: BP 328.2±31.0 °C; XLogP3 ~2.3; chromatographically distinct from methyl ester and 2-CO2Et analogs. • Supply: ≥97% purity, ambient shipping, batch consistency for reproducible SAR.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 350683-40-8
Cat. No. B1387783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl indoline-6-carboxylate
CAS350683-40-8
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCN2)C=C1
InChIInChI=1S/C11H13NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-4,7,12H,2,5-6H2,1H3
InChIKeyWFXBELNNLRIRRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Indoline-6-carboxylate: Overview & Procurement


Ethyl indoline-6-carboxylate (CAS 350683-40-8), also known as ethyl 2,3-dihydro-1H-indole-6-carboxylate, is a saturated indoline derivative with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol [1]. It features a bicyclic indoline core with an ethyl ester substituent at the 6-position of the aromatic ring, distinguishing it from regioisomeric 2-carboxylate analogs and from the fully aromatic indole series [1]. This compound is primarily sourced as a research chemical with a typical vendor-reported purity specification of 97% .

Risks of Generic Substitution for Indoline Carboxylates


Regioisomeric and ester homolog variations within the indoline carboxylate class are not interchangeable without experimental validation. The position of the carboxylate substituent (6- vs. 2-) directly influences the molecule's spatial geometry, electronic distribution, and resultant physicochemical properties such as boiling point [1]. Crucially, patent literature explicitly identifies the 5- or 6-position attachment as preferred for conferring hypolipidaemic and anti-diabetic activity in this chemical series, whereas 2-carboxylate analogs lack this documented preference [2]. Furthermore, the choice of ester group (ethyl vs. methyl) modulates lipophilicity (XLogP3), a key determinant of passive membrane permeability and protein binding [1]. Selecting the correct building block—ethyl indoline-6-carboxylate specifically—is therefore essential for replicating published synthetic routes and maintaining the intended structure-activity relationships (SAR).

Ethyl Indoline-6-carboxylate: Comparative Evidence


Regioisomeric Differentiation: 6- vs. 2-Carboxylate

Ethyl indoline-6-carboxylate exhibits a boiling point of 328.2±31.0 °C at 760 mmHg, compared to 307.2±21.0 °C for its 2-carboxylate regioisomer (CAS 50501-07-0) . This 21 °C differential is a direct consequence of the altered electronic environment and hydrogen-bonding network resulting from the different substitution patterns on the indoline core. Additionally, the patent literature explicitly designates the 5- or 6-position as preferred for attachment of the carboxylate group in order to achieve the desired therapeutic effect (hypolipidaemic/anti-diabetic) within this compound class [1].

Medicinal Chemistry Regioisomerism Physicochemical Characterization

Ethyl vs. Methyl Ester: Lipophilicity Comparison

The choice of the ethyl ester over the methyl ester (CAS 341988-36-1) in the indoline-6-carboxylate series results in a measurable increase in lipophilicity. Ethyl indoline-6-carboxylate has a computed XLogP3 value of 2.3, whereas methyl indoline-6-carboxylate has a lower XLogP3 value of 1.9 [1][2]. This difference of 0.4 log units corresponds to a theoretical 2.5-fold increase in partition coefficient, which can significantly impact solubility, passive diffusion across biological membranes, and non-specific protein binding [1][2].

Lipophilicity Membrane Permeability Drug Design

Purity Specification & Quality Assurance

Reputable vendors offer Ethyl indoline-6-carboxylate with a documented minimum purity specification of 97% . This specification is a critical benchmark for researchers, ensuring that the compound's performance in downstream applications (e.g., as a synthetic intermediate) is not confounded by impurities exceeding 3%.

Analytical Chemistry Quality Control Research Reagent

Preferred Scaffold for Hypolipidaemic Agents

Patent US4493843, which covers therapeutically useful indole and indoline derivatives, specifically teaches that attachment of the carboxylate group (R1OOC-) to the 5 or 6 position of the indoline ring system is preferred for achieving pharmacological activity in treating diabetes mellitus, hyperlipoproteinaemic states, and atherosclerosis [1]. In contrast, substitution at the 4 or 7 position is less preferred, and 2-carboxylate analogs are not within the preferred scope for this therapeutic indication. This provides a clear rationale for sourcing the 6-carboxylate regioisomer when following these patented synthetic pathways or exploring related SAR.

Medicinal Chemistry Hypolipidaemic Patent Literature

Ethyl Indoline-6-carboxylate: Application Scenarios


SAR Studies: Indoline Regioisomer Scaffolds

Ethyl indoline-6-carboxylate is the appropriate choice when an SAR program requires systematic exploration of the 6-position of the indoline core. Its distinct boiling point (328.2±31.0 °C) and the patent-supported preference for the 6-position make it a necessary comparator to its 2-carboxylate analog. Using the correct regioisomer ensures that observed biological effects can be accurately attributed to the intended substitution pattern, preventing confounding results in assays for targets such as those involved in metabolic disorders [1].

Intermediate for Hypolipidaemic & Anti-Diabetic Agents

Based on explicit guidance in patent literature [1], ethyl indoline-6-carboxylate serves as a key intermediate for synthesizing indoline derivatives with potential hypolipidaemic and anti-diabetic activities. The preferred 6-carboxylate substitution is a structural requirement for activity in this chemical series. Procuring this specific regioisomer is therefore non-negotiable for chemists aiming to reproduce patented compounds or to generate novel analogs that adhere to the established pharmacophore model.

Reference Standard: Method Development & QC

The defined purity specification of ≥97% and well-characterized physicochemical properties make ethyl indoline-6-carboxylate suitable as a reference standard. Its unique chromatographic behavior, distinguishable from its 2-carboxylate regioisomer and methyl ester homolog, allows for the development of robust HPLC or GC methods for reaction monitoring, purity assessment, and impurity profiling in synthetic workflows involving this indoline scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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